Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
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Overview
Description
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C₁₇H₁₃Cl₂FO₃. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is part of the fluorinated building blocks category, which are essential in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base, followed by esterification with allyl alcohol. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Used in the study of enzyme interactions and inhibition due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
- 3-Chloro-4-(2-chloro-4-fluorobenzyloxy)benzoic acid allyl ester
Uniqueness
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H13Cl2FO3 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H13Cl2FO3/c1-2-7-22-17(21)11-4-6-16(15(19)8-11)23-10-12-3-5-13(20)9-14(12)18/h2-6,8-9H,1,7,10H2 |
InChI Key |
VMJAQWDJPHLZDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
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